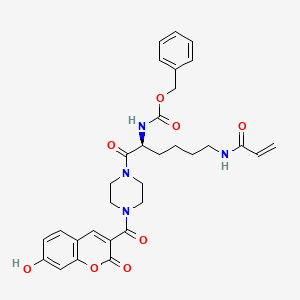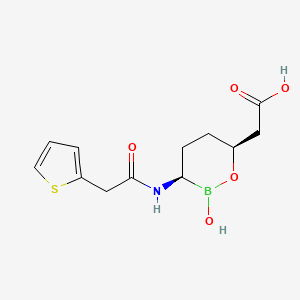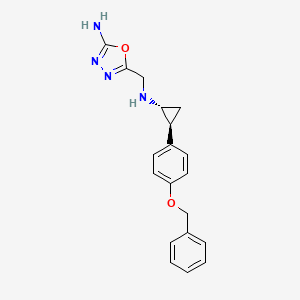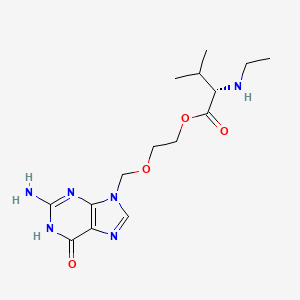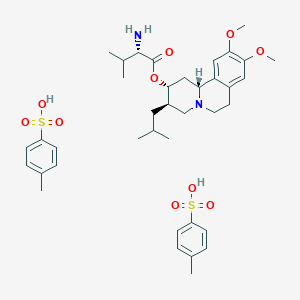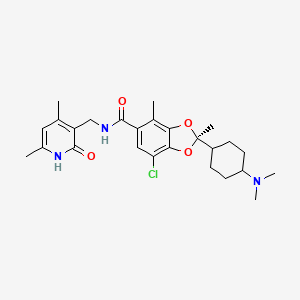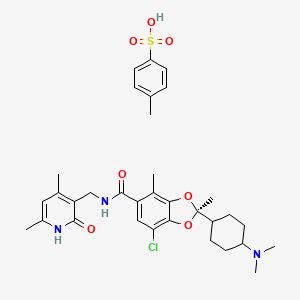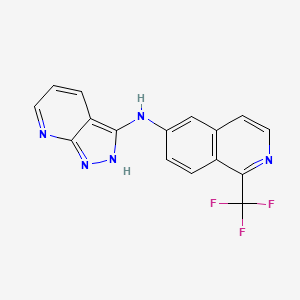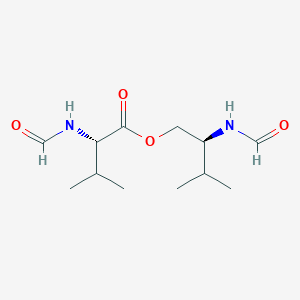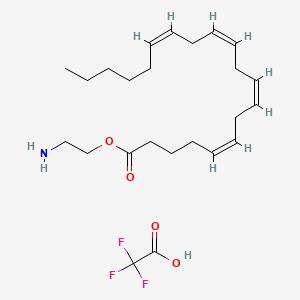
Virodhamine trifluoroacetate
Vue d'ensemble
Description
Virodhamine trifluoroacetate is a TFA salt of virodhamine, an endogenous cannabinoid receptor mixed agonist/antagonist . It is found in higher concentrations peripherally than anandamide . Virodhamine is a full agonist at GPR55 and CB2 and partial agonist/antagonist at CB1 .
Molecular Structure Analysis
The molecular weight of Virodhamine trifluoroacetate is 461.56 . Its chemical formula is C22H37NO2.CF3CO2H . The InChi Key is APQWCQIPZHJFAU-XVSDJDOKSA-N .Applications De Recherche Scientifique
Endocannabinoid System and Vascular Relaxation
Virodhamine trifluoroacetate's application in scientific research primarily revolves around its interaction with the endocannabinoid system and its effects on vascular relaxation. Virodhamine, acting through endothelial cannabinoid receptors, induces relaxation in human pulmonary arteries and rat mesenteric arteries. It serves as a partial agonist at the cannabinoid CB1 receptor and a full agonist at the CB2 receptor (Kozłowska et al., 2008); (Ho & Hiley, 2004).
Interaction with Monoamine Oxidase
Virodhamine has been studied for its interactions with monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. It inhibits both MAO-A and MAO-B, suggesting potential therapeutic applications for neurological disorders (Pandey et al., 2018).
Trifluoroacetic Acid in Organic Synthesis
Research on trifluoroacetic acid, a component of virodhamine trifluoroacetate, includes its uses in organic synthesis, functioning as a solvent, catalyst, and reagent in various chemical transformations (López & Salazar, 2013).
Analytical Chemistry Applications
Trifluoroacetic acid is used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry. It acts as an ion-pair reagent in the separation of small ionizable molecules and enhances chromatographic performance (Cai & Li, 1999); (Bobály et al., 2015).
Catalytic Activities
Trifluoroacetic acid is also used to increase the catalytic activity of metal-organic frameworks, indicating its potential in enhancing chemical reactions (Vermoortele et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQWCQIPZHJFAU-XVSDJDOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Virodhamine trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



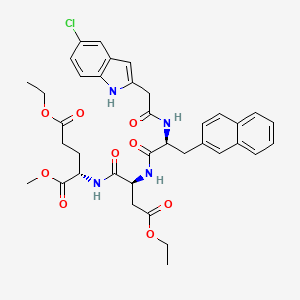
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)

